1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol
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Overview
Description
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is a synthetic organic compound characterized by the presence of a benzimidazole ring and a nitrophenoxy group
Preparation Methods
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Propanol Group: The benzimidazole derivative is then reacted with an appropriate halogenated propanol under basic conditions to form the desired intermediate.
Introduction of Nitrophenoxy Group: Finally, the intermediate is subjected to nucleophilic substitution with a nitrophenol derivative to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or nitrophenoxy moieties are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may enhance the compound’s binding affinity or specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol can be compared with other benzimidazole derivatives and nitrophenoxy compounds. Similar compounds include:
1-(1H-benzimidazol-1-yl)-2-(4-nitrophenoxy)ethanol: Differing by the length of the carbon chain, this compound may exhibit different reactivity and biological activity.
1-(1H-benzimidazol-1-yl)-3-(4-aminophenoxy)propan-2-ol: With an amino group instead of a nitro group, this compound may have different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-13(9-18-11-17-15-3-1-2-4-16(15)18)10-23-14-7-5-12(6-8-14)19(21)22/h1-8,11,13,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIVCDTHDPFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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